molecular formula C16H11ClFN3O B4106838 N-(2-fluorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

N-(2-fluorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B4106838
M. Wt: 315.73 g/mol
InChI Key: LQQFDSNSQGUITP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a synthetic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4-amine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-fluorophenyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and disrupt cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(2-fluorophenyl)1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride stands out due to its unique benzofuro[3,2-d]pyrimidine core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its stability and activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-fluorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O.ClH/c17-11-6-2-3-7-12(11)20-16-15-14(18-9-19-16)10-5-1-4-8-13(10)21-15;/h1-9H,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFDSNSQGUITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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